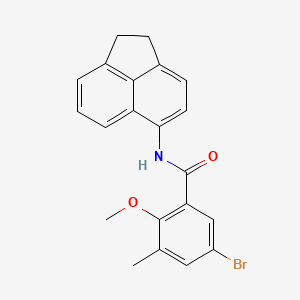![molecular formula C21H24N4O2 B4621252 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea
Descripción general
Descripción
Synthesis Analysis
Synthesis of related urea derivatives often involves multi-step reactions, starting from basic heterocyclic compounds and utilizing specific reagents for functional group transformations. For example, the synthesis of radiolabelled glycogen synthase kinase-3beta inhibitors involves novel one-pot reactions and radiolabelling techniques for PET studies (Vasdev et al., 2005).
Molecular Structure Analysis
Crystallographic analyses are a common approach to determining the molecular structure of urea derivatives. Studies often reveal the planarity of the urea scaffold and the presence of intramolecular hydrogen bonding, contributing to the compound's stability and reactivity (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The reactivity of urea derivatives with various functional groups and under different conditions is a focal area of research. This includes investigations into their potential as inhibitors for specific enzymes or receptors, based on their chemical reactivity and interactions with biological targets (N. Sakakibara et al., 2015).
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in biological systems and their potential therapeutic applications. These properties are often characterized using various spectroscopic and crystallographic techniques.
Chemical Properties Analysis
The chemical stability, pH dependence, and reactivity under physiological conditions are important aspects of the chemical properties analysis. Studies typically explore the interactions of urea derivatives with metals, other organic compounds, and their behavior in solution (J. Ohkanda et al., 1993).
Aplicaciones Científicas De Investigación
Antiproliferative Effects on Cancer Cells
Research into related pyrazole derivatives has shown significant antiproliferative activities against various cancer cell lines. For example, studies on phenylpyrazolodiazepin-7-ones and pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated their potential in inhibiting the growth of melanoma and breast cancer cells, suggesting a promising avenue for the development of new anticancer agents (Kim et al., 2011); (Abdellatif et al., 2014).
Photodynamic Therapy for Cancer Treatment
A novel zinc phthalocyanine derivative substituted with benzenesulfonamide groups has been synthesized, showcasing high singlet oxygen quantum yield. This property is crucial for the effectiveness of Type II photosensitizers used in photodynamic therapy, a treatment method for cancer. The compound's potential for cancer treatment highlights the importance of chemical derivatives in developing new therapeutic options (Pişkin et al., 2020).
Antioxidant and Enzyme Inhibition
Schiff bases containing pyrazole rings have shown significant antioxidant properties and inhibitory activities against α-glucosidase, an enzyme relevant in diabetes management. This suggests a potential for related compounds in the development of treatments for oxidative stress-related diseases and diabetes (Pillai et al., 2019).
Propiedades
IUPAC Name |
1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-9-5-6-10-17(14)13-25-16(3)20(15(2)24-25)23-21(26)22-18-11-7-8-12-19(18)27-4/h5-12H,13H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHURRQDTNQTLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4621177.png)
![diethyl 3-methyl-5-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4621183.png)
![N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4621198.png)
![3,5-dimethoxy-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4621204.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4621214.png)

![1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621227.png)
![6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4621231.png)
![ethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4621239.png)
![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)
